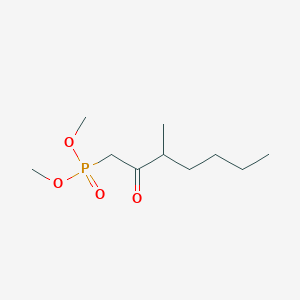

Dimethyl 2-Oxo-3-methylheptylphosphonate

Description

Dimethyl 2-oxo-3-methylheptylphosphonate is a phosphonate ester characterized by a dimethyl phosphonate group (PO(OCH₃)₂) attached to a 2-oxo-3-methylheptyl chain. The compound’s structure features a ketone group at the second carbon and a methyl branch at the third carbon of a seven-carbon alkyl chain. Phosphonates like this are widely studied for their applications in organic synthesis, agrochemicals, and materials science due to their stability and reactivity. The following analysis compares its inferred properties with structurally related compounds documented in scientific reports.

Properties

CAS No. |

41162-20-3 |

|---|---|

Molecular Formula |

C10H21O4P |

Molecular Weight |

236.24 g/mol |

IUPAC Name |

1-dimethoxyphosphoryl-3-methylheptan-2-one |

InChI |

InChI=1S/C10H21O4P/c1-5-6-7-9(2)10(11)8-15(12,13-3)14-4/h9H,5-8H2,1-4H3 |

InChI Key |

RYCSYYMZXSIBJI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)C(=O)CP(=O)(OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compounds below share key features with dimethyl 2-oxo-3-methylheptylphosphonate, such as phosphonate/phosphoro backbones, alkyl chains, or substituents.

Table 1: Structural Comparison of this compound and Analogs

Key Differences and Implications

(a) Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate

- Substituents : The 3,3-difluoro group introduces strong electron-withdrawing effects, likely enhancing electrophilic reactivity at the 2-oxo position compared to the 3-methyl branch in the target compound.

- Applications : Fluorinated phosphonates are often used in medicinal chemistry for metabolic stability. The target’s methyl branch may instead favor lipophilicity, influencing agrochemical applications.

(b) O,O-Diheptyl methylphosphonothionate

- Functional Group : The thionate (P=S) group increases resistance to hydrolysis compared to phosphonates (P=O), making it more stable in biological environments.

- Chain Length : The diheptyl chains may improve membrane permeability but reduce solubility compared to the target’s shorter chain.

(c) Octyl ethylphosphonate

- Phosphonate Substitution : The ethyl group on phosphorus may slightly alter steric hindrance and reactivity compared to dimethyl groups.

- Chain Length : The octyl chain could enhance hydrophobic interactions in material coatings or surfactants.

(d) Methyl 2-methylcyclohexyl methylphosphonate

(e) O-Cyclohexylmethyl methylphosphonofluoridate

- Fluoridate Group : The P-F bond is highly reactive, enabling nucleophilic substitution reactions, unlike the stable P-O bond in phosphonates.

Research Findings and Gaps

- Synthetic Routes : Methyl and ethyl phosphonates are typically synthesized via Michaelis-Arbuzov or nucleophilic substitution reactions. The target’s 3-methyl-2-oxo chain may require specialized keto-phosphonation methods.

- Environmental Impact : Compounds like dimethyl sulfide derivatives (unrelated structurally but mentioned in evidence) highlight the role of phosphonates in aerosol chemistry, though this is speculative for the target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.